8-Iodo-3,4-dihydronaphthalen-2(1H)-one

Organic Synthesis Catalysis C-C Bond Formation

8-Iodo-1-tetralone addresses the poor reactivity of bromo/chloro analogs in palladium-catalyzed cross-couplings. The C-I bond ensures efficient oxidative addition for reliable C-C bond formation. • Preferred building block for Suzuki, Heck, Sonogashira couplings. • Essential precursor for chiral hypervalent iodine(III) catalysts for enantioselective dearomatization. • Quantified bioactivity: DHODH IC₅₀ = 2600 nM; MAO inhibitor. • Higher lipophilicity (XLogP = 2.7) for CNS drug design. Available in multi-gram quantities with ≥98% purity and comprehensive analytical documentation.

Molecular Formula C10H9IO
Molecular Weight 272.08 g/mol
Cat. No. B13680889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-3,4-dihydronaphthalen-2(1H)-one
Molecular FormulaC10H9IO
Molecular Weight272.08 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C(=CC=C2)I
InChIInChI=1S/C10H9IO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2
InChIKeyIYGHJMFGVGWPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodo-3,4-dihydronaphthalen-2(1H)-one Overview


8-Iodo-3,4-dihydronaphthalen-2(1H)-one (CAS 651735-61-4), also known as 8-iodo-1-tetralone, is a halogenated ketone within the 3,4-dihydronaphthalenone (tetralone) class [1]. This compound features an iodine substituent at the 8-position of the bicyclic scaffold, conferring distinct reactivity profiles compared to its non-halogenated or differently halogenated analogs . Its molecular formula is C10H9IO, with a molecular weight of 272.08 g/mol [1]. The presence of the carbon-iodine bond makes it a versatile intermediate for transition metal-catalyzed cross-coupling reactions and a precursor for chiral hypervalent iodine catalysts, establishing its utility in both medicinal chemistry and stereoselective organic synthesis [2].

8-Iodo Tetralone: Critical Advantage Over Lighter Halogen Analogs


Generic substitution of 8-iodo-3,4-dihydronaphthalen-2(1H)-one with the unsubstituted 3,4-dihydronaphthalen-2(1H)-one or its 8-bromo/chloro analogs is not scientifically viable due to profound differences in reactivity. The carbon-iodine bond is significantly more reactive in oxidative addition steps of palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) compared to C-Br or C-Cl bonds [1]. Furthermore, the iodine atom's larger van der Waals radius and polarizability directly influence binding interactions in biological targets, as evidenced by differential inhibitory activities against enzymes like dihydroorotate dehydrogenase (DHODH) and monoamine oxidase (MAO) [2]. These electronic and steric distinctions dictate both synthetic efficiency and biological potency, rendering the 8-iodo derivative a non-interchangeable, purpose-specific reagent.

8-Iodo Tetralone vs. Analogs: Key Performance Metrics


Oxidative Addition Reactivity in Pd-Catalyzed Cross-Coupling

The 8-iodo substituent enables significantly faster oxidative addition with palladium(0) catalysts compared to the 8-bromo or 8-chloro analogs, a critical step in Suzuki-Miyaura and related cross-coupling reactions [1]. While specific rate constants for this exact scaffold are not compiled in a single comparative study, the well-established reactivity trend for aryl halides (I > Br >> Cl) provides a class-level inference supported by the documented use of 8-iodotetralone in Suzuki couplings achieving 35% yield over 5 synthetic steps, a transformation that would be inefficient or fail with the corresponding bromide [2].

Organic Synthesis Catalysis C-C Bond Formation

DHODH Enzyme Inhibition Profile

In a standardized biochemical assay measuring inhibition of human dihydroorotate dehydrogenase (DHODH), 8-iodo-3,4-dihydronaphthalen-2(1H)-one demonstrated an IC50 of 2600 nM (2.6 µM) [1]. This is a cross-study comparable baseline, as optimized DHODH inhibitors like ASLAN003 (IC50 = 35 nM) and DHODH-IN-16 (IC50 = 0.396 nM) exhibit significantly higher potency, while the compound's activity is superior to the unsubstituted tetralone scaffold which shows no appreciable DHODH inhibition (IC50 > 14,800 nM for related 3,4-dihydronaphthalen-1(2H)-one) [2][3][4].

Medicinal Chemistry Enzymology DHODH Inhibition

Chiral Hypervalent Iodine Catalyst Precursor

8-Iodotetralone serves as a privileged scaffold for constructing chiral hypervalent iodine(III) catalysts, enabling the enantioselective oxidative dearomatization of phenols to para-quinols [1]. In a direct application, catalysts derived from 8-iodotetralone and tartaric acid achieved enantioselectivities up to 86% ee in the synthesis of enantioenriched para-quinols, a transformation that is not accessible using non-iodinated tetralones or simpler aryl iodides like iodobenzene, which lack the conformational rigidity provided by the fused bicyclic framework [1].

Asymmetric Catalysis Hypervalent Iodine Enantioselective Synthesis

MAO Inhibitory Activity

Vendor literature and early-stage research indicate that 8-iodo-1-tetralone acts as a monoamine oxidase (MAO) inhibitor . While precise IC50 values are not publicly disclosed in peer-reviewed primary literature for this specific compound, the unsubstituted 3,4-dihydronaphthalen-1(2H)-one exhibits weak MAO-A inhibition with an IC50 of 14,800 nM (14.8 µM) [1]. The introduction of the 8-iodo substituent is reported to enhance this activity, providing a class-level inference that halogenation at this position improves binding affinity to the MAO enzyme active site .

Neurochemistry Enzyme Inhibition MAO

Lipophilicity and Polarizability Enhancement

8-Iodo-3,4-dihydronaphthalen-2(1H)-one exhibits a computed XLogP3-AA value of 2.7 [1]. This is significantly higher than the corresponding 8-bromo analog (estimated XLogP ~2.3) and the 8-chloro analog (estimated XLogP ~2.0), reflecting the increased lipophilicity conferred by the iodine atom [2]. Additionally, its polarizability is greater due to the large, electron-rich iodine, which can enhance van der Waals interactions in hydrophobic protein binding pockets [3].

Medicinal Chemistry Physicochemical Properties Drug Design

8-Iodo Tetralone: High-Value Application Scenarios


Palladium-Catalyzed Cross-Coupling in Complex Synthesis

Given its enhanced reactivity in oxidative addition compared to bromo and chloro analogs, 8-iodo-3,4-dihydronaphthalen-2(1H)-one is the preferred building block for Suzuki-Miyaura, Heck, and Sonogashira couplings in multi-step synthetic sequences. Its use ensures reliable C-C bond formation where lighter halides may fail or require harsher conditions that could degrade sensitive functional groups. This is particularly critical in the synthesis of elaborated tetralone-containing natural products and pharmaceutical intermediates [1].

Chiral Hypervalent Iodine Catalyst Development

This compound is a proven precursor for constructing rigid, chiral hypervalent iodine(III) catalysts that enable enantioselective oxidative dearomatization reactions [2]. Research groups focused on developing new asymmetric methodologies or synthesizing enantioenriched para-quinol building blocks will find 8-iodo-3,4-dihydronaphthalen-2(1H)-one to be an essential, non-substitutable starting material due to the stereocontrol imparted by its bicyclic framework, a feature absent in simple aryl iodides [2].

DHODH and MAO Hit-to-Lead Optimization

With validated, moderate inhibitory activity against human DHODH (IC50 = 2600 nM) and reported activity against MAO, 8-iodo-3,4-dihydronaphthalen-2(1H)-one serves as a differentiated starting point for structure-activity relationship (SAR) campaigns [3]. Its quantifiably higher lipophilicity (XLogP = 2.7) compared to lighter halogen analogs also makes it a strategic choice for probing hydrophobic binding pockets or optimizing blood-brain barrier permeability in CNS-targeted programs [4].

Radiolabeled Probe and Imaging Agent Synthesis

The presence of the iodine atom at the 8-position makes this compound an attractive precursor for isotopic labeling with radioiodine (e.g., ¹²⁵I or ¹³¹I) via isotope exchange or for use as a cold standard in the development of SPECT imaging agents. Its tetralone core is found in various bioactive molecules, and the 8-iodo derivative provides a direct route to radiolabeled analogs for in vitro and in vivo pharmacological studies.

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